N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034412-88-7
VCID: VC7331655
InChI: InChI=1S/C13H14F3N7O/c14-13(15,16)9-5-10(18-6-17-9)23-3-1-8(2-4-23)21-12(24)11-19-7-20-22-11/h5-8H,1-4H2,(H,21,24)(H,19,20,22)
SMILES: C1CN(CCC1NC(=O)C2=NC=NN2)C3=NC=NC(=C3)C(F)(F)F
Molecular Formula: C13H14F3N7O
Molecular Weight: 341.298

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide

CAS No.: 2034412-88-7

Cat. No.: VC7331655

Molecular Formula: C13H14F3N7O

Molecular Weight: 341.298

* For research use only. Not for human or veterinary use.

N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide - 2034412-88-7

Specification

CAS No. 2034412-88-7
Molecular Formula C13H14F3N7O
Molecular Weight 341.298
IUPAC Name N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1H-1,2,4-triazole-5-carboxamide
Standard InChI InChI=1S/C13H14F3N7O/c14-13(15,16)9-5-10(18-6-17-9)23-3-1-8(2-4-23)21-12(24)11-19-7-20-22-11/h5-8H,1-4H2,(H,21,24)(H,19,20,22)
Standard InChI Key AVPFTHOGRCATCN-UHFFFAOYSA-N
SMILES C1CN(CCC1NC(=O)C2=NC=NN2)C3=NC=NC(=C3)C(F)(F)F

Introduction

Structural and Physicochemical Properties

The molecular architecture of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide (C₁₃H₁₄F₃N₇O) combines three distinct heterocyclic systems:

  • Pyrimidine Core: The 6-(trifluoromethyl)pyrimidin-4-yl group contributes electron-withdrawing characteristics, enhancing metabolic stability and facilitating π-π stacking interactions with biological targets.

  • Piperidine Linker: The piperidine moiety introduces conformational flexibility, enabling optimal spatial orientation for target engagement while improving solubility through its basic nitrogen .

  • 1H-1,2,4-Triazole-5-Carboxamide: This fragment serves as a hydrogen-bond donor/acceptor, a feature critical for binding to enzymatic active sites, as observed in kinase inhibitors .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₃H₁₄F₃N₇O
Molecular Weight341.3 g/mol
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors6 (N, O atoms)
Rotatable Bonds4
Topological Polar Surface Area98.2 Ų

The trifluoromethyl group significantly influences lipophilicity (calculated logP ≈ 2.1), balancing membrane permeability and aqueous solubility—a hallmark of CNS-penetrant and orally bioavailable drugs .

Synthetic Strategies and Optimization

The synthesis of N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-1,2,4-triazole-5-carboxamide likely follows a modular approach, as evidenced by analogous protocols for pyrimidine-triazole hybrids :

Step 1: Preparation of 1-(6-(Trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine

4-Chloro-6-(trifluoromethyl)pyrimidine undergoes nucleophilic aromatic substitution with piperidin-4-amine in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C). The reaction proceeds via displacement of the chloro group, yielding the intermediate amine.

Step 2: Amide Coupling with 1H-1,2,4-Triazole-5-Carboxylic Acid

The amine intermediate reacts with 1H-1,2,4-triazole-5-carboxylic acid under standard peptide coupling conditions (e.g., HATU, DIPEA in DMF) . This step forms the critical carboxamide linkage, with yields typically exceeding 70% after purification via column chromatography .

Critical Considerations:

  • Regioselectivity: The use of protecting groups (e.g., Boc for amines) ensures selective functionalization of the piperidine nitrogen .

  • Purification Challenges: High-performance liquid chromatography (HPLC) is often required to isolate the final product due to polar byproducts .

Biological Activity and Mechanism Hypotheses

While explicit data for this compound is unavailable, its structural analogs provide compelling insights into potential mechanisms:

Kinase Inhibition

Triazole-carboxamide derivatives exhibit potent inhibition of fibroblast growth factor receptors (FGFRs), particularly FGFR1, by competing with ATP binding. For example, indazole-triazole hybrids demonstrate IC₅₀ values as low as 3.3 nM in enzymatic assays . The trifluoromethylpyrimidine moiety may further enhance selectivity by occupying hydrophobic pockets adjacent to the kinase active site .

Antiviral Applications

Analogous compounds inhibit viral polymerases and proteases through H-bond interactions mediated by the carboxamide group . For instance, triazolopyrimidines reduce HCV replication by 90% at 10 µM concentrations .

Comparative Analysis with Structural Analogs

Table 2: Activity Profiles of Related Compounds

CompoundTargetIC₅₀/EC₅₀Reference
N-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamideFGFR115.0 nM
2-Acetamido-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamideP2Y₁₄R32 nM
Indazole-triazole derivative 9uFGFR13.3 nM
p-CF₃-phenyl-triazole 65P2Y₁₄R32 nM

The target compound’s triazole-carboxamide group may confer superior kinase selectivity compared to benzamide analogs, as triazoles form more extensive H-bond networks with conserved catalytic residues .

Future Directions and Development Challenges

  • Pharmacokinetic Profiling: Assessing metabolic stability in hepatocyte models and plasma protein binding will clarify its drug-likeness.

  • Target Deconvolution: High-throughput screening against kinase panels and GPCR arrays is essential to identify primary targets .

  • Toxicology Studies: Given the prevalence of hepatic clearance pathways for fluorinated compounds, liver enzyme assays (e.g., CYP450 inhibition) are warranted .

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